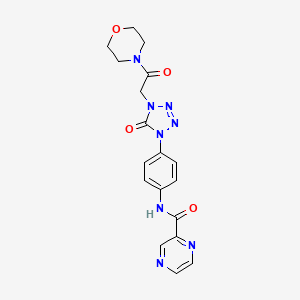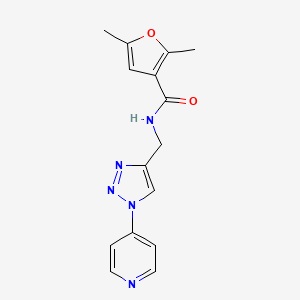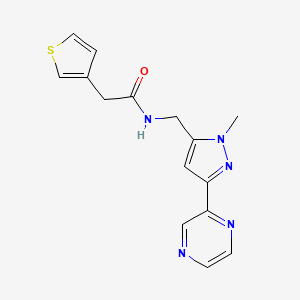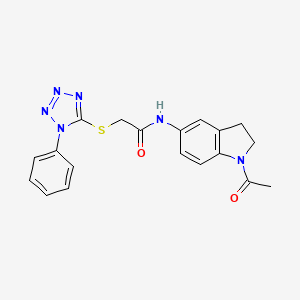
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide typically involves a multi-step process. Starting with the core pyrazine-2-carboxamide framework, the addition of various substituents is achieved through a sequence of chemical reactions, including condensation, nucleophilic substitution, and cyclization.
Industrial Production Methods:
In an industrial setting, the production of this compound might be optimized for large-scale synthesis. This could involve the use of automated reaction systems and continuous flow reactors to enhance efficiency and yield. The precise conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product's purity and consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Reduction: The compound can also be reduced, leading to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvent systems, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed from These Reactions:
The major products formed depend on the specific reaction type and conditions. For example, oxidation might yield oxidized derivatives with additional oxygen functionalities, while reduction can produce simplified structures with reduced functional groups. Substitution reactions typically result in compounds with altered substituents, impacting their overall reactivity and application.
Scientific Research Applications
Chemistry:
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Biology:
In biological research, the compound's unique structure may interact with specific biomolecules, allowing it to serve as a tool for probing biological systems or as a potential lead compound in drug discovery.
Medicine:
Medically, its potential therapeutic effects could be investigated, especially if it exhibits bioactivity against particular disease targets.
Industry:
In industrial applications, the compound could be used in materials science, perhaps in the development of new polymers or as a catalyst in various chemical processes.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects:
The compound's effects are likely mediated through its interactions with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity.
Molecular Targets and Pathways Involved:
Molecular targets might include proteins involved in key metabolic pathways or signaling cascades. The exact mechanism would depend on the nature of these interactions and the compound's ability to affect cellular processes.
Comparison with Similar Compounds
Pyrazine-2-carboxamide derivatives
Tetrazole-containing compounds
Morpholino-substituted molecules
Each of these classes of compounds shares certain structural features but differs in specific substituents and overall reactivity, highlighting the uniqueness of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide.
This compound holds a significant potential across various fields due to its complex structure and versatile reactivity. Whether used in chemical synthesis, biological research, or industrial applications, its unique properties make it a subject of ongoing scientific interest.
Properties
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O4/c27-16(24-7-9-30-10-8-24)12-25-18(29)26(23-22-25)14-3-1-13(2-4-14)21-17(28)15-11-19-5-6-20-15/h1-6,11H,7-10,12H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYGJJLQLNLDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B2917991.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)
![1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea](/img/structure/B2917996.png)
![3-chloro-6-[(3-methylphenyl)methyl]pyridazine](/img/structure/B2917997.png)
![4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2918001.png)

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)

![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
![ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate](/img/structure/B2918012.png)
